

Advanced UPLC Method for Rapid Analysis of Mesalamine and Its Impurities

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Compound of Interest

Compound Name: *Mesalamine impurity P*

Cat. No.: *B1380478*

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Application Note

This document outlines a robust Ultra-Performance Liquid Chromatography (UPLC) method for the simultaneous determination of Mesalamine (5-aminosalicylic acid) and its known impurities in pharmaceutical formulations. This stability-indicating assay is precise, accurate, and significantly reduces analytical run times, making it suitable for high-throughput quality control and drug development environments.

Introduction

Mesalamine is an anti-inflammatory drug widely used in the treatment of inflammatory bowel disease. The manufacturing process and storage of Mesalamine can lead to the formation of various impurities that must be monitored to ensure the safety and efficacy of the final drug product. This application note details a validated UPLC method that provides superior separation and quantification of Mesalamine and its related substances. The method has been developed to be stability-indicating through forced degradation studies, ensuring that any potential degradants can be effectively separated and quantified.^{[1][2]}

Experimental

Instrumentation and Chromatographic Conditions

A UPLC system equipped with a photodiode array (PDA) detector is recommended for this analysis. The chromatographic conditions are summarized in Table 1.

Table 1: UPLC Chromatographic Conditions

Parameter	Condition
Column	Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 μ m)[1][2]
Mobile Phase A	0.1% Formic Acid in Water or Phosphate Buffer (pH specified in some methods)[3]
Mobile Phase B	Acetonitrile[3]
Gradient Program	A time-based linear gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B is employed for optimal separation. A representative gradient is detailed in the protocol section.[2]
Flow Rate	0.7 mL/min[1][2]
Column Temperature	40 °C[1][2]
Detection Wavelength	220 nm[1][2]
Injection Volume	7 μ L[1][2]
Total Run Time	Approximately 15 minutes (including equilibration)[2]

Chemicals and Reagents

- Mesalamine Reference Standard
- Impurity Reference Standards
- Acetonitrile (HPLC grade)
- Formic Acid (or appropriate buffer salts)
- Purified Water

Protocols

Standard Solution Preparation

- Mesalamine Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Mesalamine reference standard in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to obtain a known concentration.
- Impurity Standard Stock Solution: Prepare a stock solution containing a mixture of all known impurities at appropriate concentrations in the chosen diluent.
- Working Standard Solution: Dilute the stock solutions with the diluent to achieve a final concentration suitable for analysis.

Sample Preparation (for Delayed-Release Tablets)

- Weigh and finely powder a representative number of tablets.
- Transfer an amount of powder equivalent to a single dose of Mesalamine into a volumetric flask.
- Add a suitable volume of diluent and sonicate to ensure complete dissolution of the active ingredient.
- Dilute to the final volume with the diluent and mix thoroughly.
- Filter the solution through a 0.22 μm syringe filter before injection.

Method Validation Summary

The analytical method was validated according to the International Conference on Harmonisation (ICH) guidelines.^{[1][2]} The key validation parameters are summarized below.

System Suitability

System suitability parameters are established to ensure the chromatographic system is performing adequately. This includes checks for resolution between critical peak pairs, theoretical plates, and tailing factor for the Mesalamine peak.

Specificity (Forced Degradation)

Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method. Mesalamine samples were subjected to acidic, alkaline, oxidative, and thermal stress conditions. The method was able to successfully separate the Mesalamine peak from all degradation products.^[1]

Linearity, LOD, and LOQ

The linearity of the method was established for Mesalamine and its impurities over a range of concentrations. The limit of detection (LOD) and limit of quantification (LOQ) were determined to assess the sensitivity of the method. Representative data is presented in Table 2.

Table 2: Linearity, LOD, and LOQ Data

Analyte	Linearity Range (µg/mL)	Correlation Coefficient (r ²)	LOD (µg/mL)	LOQ (µg/mL)
Mesalamine	1 - 150	> 0.999	0.05	0.15
Impurity A	0.1 - 5	> 0.999	0.01	0.03
Impurity B	0.1 - 5	> 0.999	0.01	0.03
Impurity C	0.1 - 5	> 0.999	0.02	0.06

Note: The specific impurities and their corresponding values may vary based on the exact method and reference standards used.

Accuracy and Precision

The accuracy of the method was determined by recovery studies at different concentration levels. The precision was evaluated by analyzing multiple preparations of the same sample (repeatability) and by different analysts on different days (intermediate precision). The relative standard deviation (RSD) for all precision studies was well within the acceptable limits (typically <2%).^[1]

Data Presentation

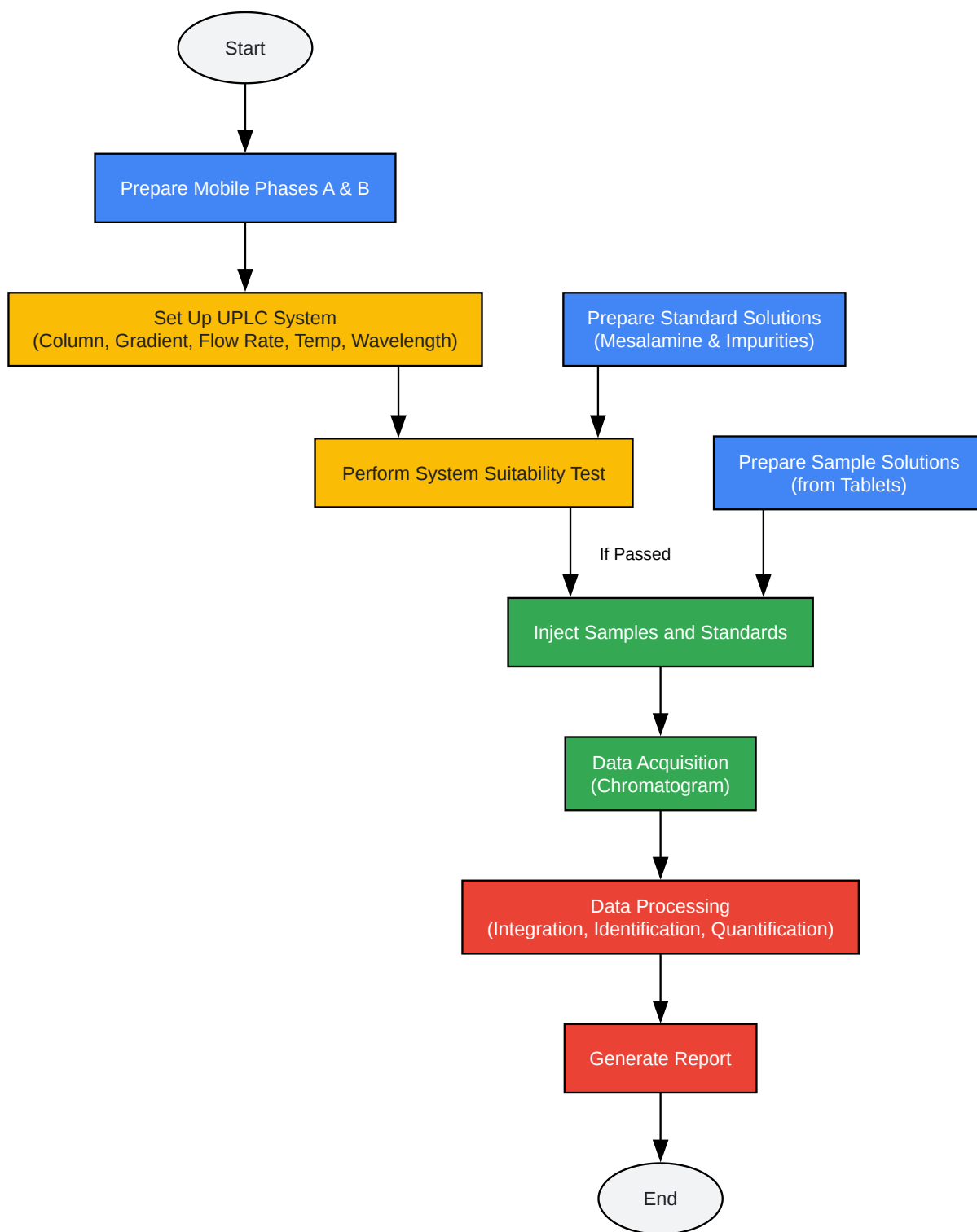
The retention times and relative retention times (RRT) for Mesalamine and its common impurities are provided in Table 3.

Table 3: Retention Data for Mesalamine and Impurities

Analyte	Retention Time (min)	Relative Retention Time (RRT)
Impurity A	2.5	0.5
Impurity B	3.8	0.76
Mesalamine	5.0	1.00
Impurity C	6.2	1.24
Impurity D	8.1	1.62

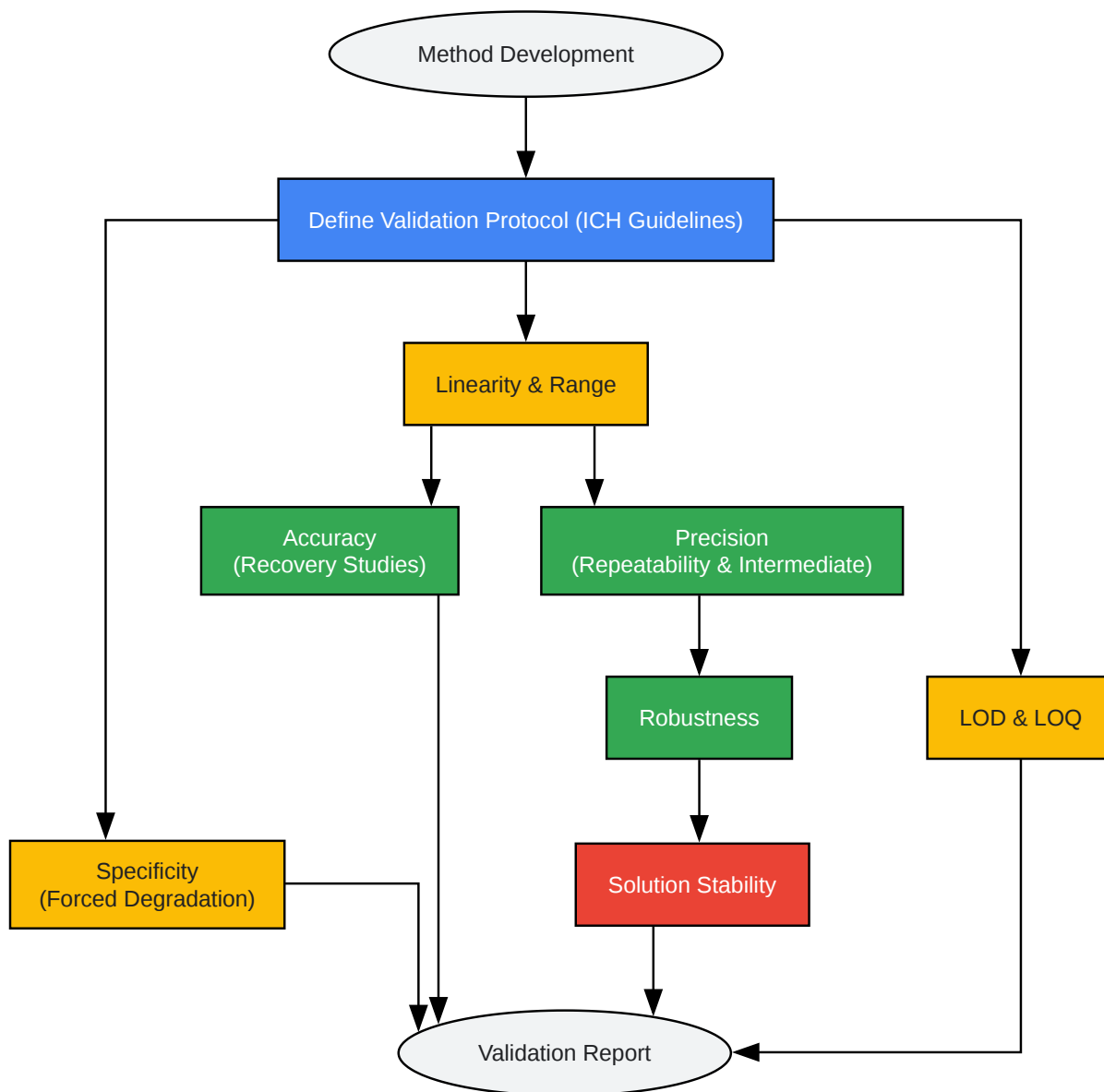
Note: Retention times are approximate and can vary depending on the specific system and conditions.

Visualizations



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Caption: Experimental workflow for the UPLC analysis of Mesalamine and its impurities.



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Caption: Logical flow of the UPLC method validation process for Mesalamine analysis.

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